

Health and Safety Data for 1,2-Diisopropylbenzene Exposure: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Diisopropylbenzene

Cat. No.: B3427237

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for **1,2-diisopropylbenzene**. The information herein is compiled from a review of scientific literature and safety data resources. It is intended to serve as a foundational resource for professionals engaged in research, development, and safety assessment involving this compound.

Chemical and Physical Properties

1,2-Diisopropylbenzene, also known as o-diisopropylbenzene, is an aromatic solvent with the chemical formula $C_{12}H_{18}$.^[1] It is a colorless liquid and is one of three isomers of diisopropylbenzene.^{[1][2]}

Toxicological Data Summary

Quantitative toxicological data for **1,2-diisopropylbenzene** is limited. Much of the available data pertains to mixtures of diisopropylbenzene isomers or unspecified isomer formulations. The following tables summarize the available data, with clear distinctions made regarding the substance tested.

Table 1: Acute Toxicity Data for **1,2-Diisopropylbenzene** and Related Isomers

Test Substance	Route	Species	Endpoint	Value	Reference(s)
1,2-Diisopropylbenzene	Oral	Rat	LDLo	5000 mg/kg	[3]
Diisopropylbenzene (m/p mix)	Oral	Rat	LD50	> 3000 mg/kg bw	[4]
Diisopropylbenzene (m-isomer)	Oral	Rat	LD50	7400 mg/kg	[4][5]
Diisopropylbenzene (unknown mix)	Oral	Rat	LD50	5850 mg/kg bw	[4]
Diisopropylbenzene (unknown mix)	Dermal	Rabbit	LD50	14,400 mg/kg bw	[4]
Diisopropylbenzene (unknown mix)	Inhalation	Rat	-	No deaths below 5300 mg/m ³ (4h)	[4]
Diisopropylbenzene (unknown mix)	Inhalation	Mouse	-	No deaths below 5300 mg/m ³ (2h)	[4]

LD50: Median Lethal Dose; LDLo: Lowest Published Lethal Dose; bw: body weight.

Table 2: Repeated Dose Toxicity Data

Test Substance	Route	Species	Study Duration	Endpoint	Value	Reference(s)
Diisopropylbenzene (m/p mix)	Oral (gavage)	Rat	28 days	NOAEL	30 mg/kg bw/day	[4]

NOAEL: No-Observed-Adverse-Effect Level.

Table 3: Genotoxicity Data

Test Substance	Test System	Assay Type	Metabolic Activation	Result	Reference(s)
Diisopropylbenzene (m/p mix)	S. typhimurium, E. coli	Ames Test (OECD 471/472)	With and Without	Non-mutagenic	[4]
Diisopropylbenzene (m/p mix)	Chinese Hamster Lung (CHL/IU) cells	Chromosomal Aberration (OECD 473)	With and Without	No aberrations induced	[4]

Table 4: Skin and Eye Irritation Data

Test Substance	Exposure	Species	Observation	Result	Reference(s)
1,2-Diisopropylbenzene	-	-	General Description	Skin, eye, and respiratory tract irritant	[1]
Diisopropylbenzene (unknown mix)	Skin	Rabbit	24 hours	Moderately irritating	[4]
Diisopropylbenzene (unknown mix)	Eye	Rabbit	24 hours	Mildly irritating	[4]

Note: The reliability of the studies on the unknown isomer mix for irritation is noted as uncertain.[4]

Health Effects Overview

Exposure to **1,2-diisopropylbenzene** can lead to a range of health effects. It is recognized as a skin, eye, and respiratory tract irritant.[1] Inhalation or absorption through the skin may be harmful, and high doses can produce an anesthetic effect, indicative of neurotoxicity.[1] Vapors may cause dizziness or suffocation.[3]

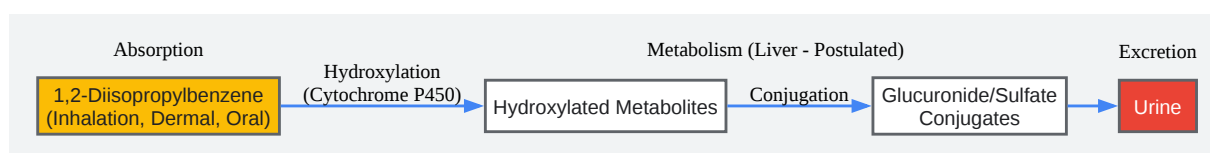
For a mixture of meta- and para-isomers, a 28-day oral study in rats identified mydriasis (dilation of the pupil) and centrilobular hypertrophy of hepatocytes as key adverse effects at

doses of 150 mg/kg bw/day and higher, leading to the establishment of a NOAEL of 30 mg/kg bw/day.[4]

Mechanism of Action and Toxicokinetics

Toxicokinetics

Specific toxicokinetic and metabolism data for **1,2-diisopropylbenzene** are not available in the reviewed literature.[4] However, studies on the closely related compound, 1,2-diethylbenzene, indicate that the primary metabolic pathway involves hydroxylation of the alkyl side chain, followed by conjugation (e.g., with glucuronic acid) to facilitate excretion in the urine.[6] It is plausible that **1,2-diisopropylbenzene** undergoes a similar metabolic fate.



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Figure 1. Postulated metabolic pathway for **1,2-diisopropylbenzene**.

Mechanism of Toxicity

The precise signaling pathways for **1,2-diisopropylbenzene** toxicity have not been elucidated. Its irritant effects are likely due to its solvent properties, causing defatting of the skin and damage to mucous membranes.[7] The observed neurotoxic effects, such as anesthesia at high doses, are characteristic of aromatic solvents, which can depress the central nervous system.[1]

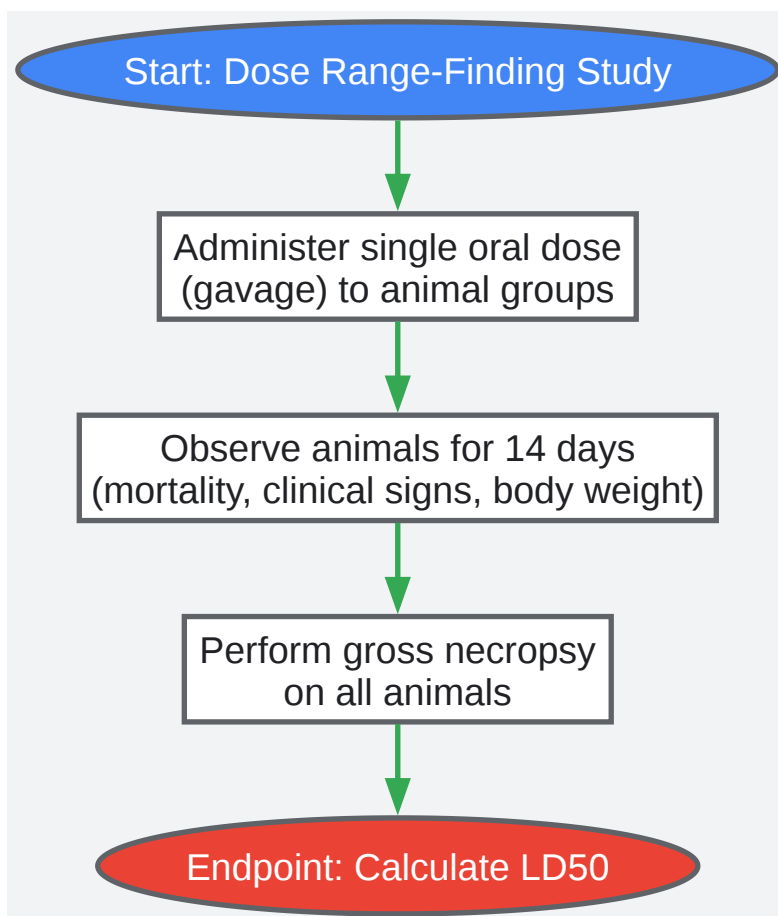
Experimental Protocols

Detailed experimental reports for toxicity studies specifically on **1,2-diisopropylbenzene** are not readily available. Therefore, this section describes the standard methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints.

Acute Oral Toxicity (Following OECD Guideline 401)

This test determines the median lethal dose (LD50) of a substance after a single oral administration.

- **Test System:** Typically, young adult rats are used.
- **Procedure:** The test substance is administered by gavage in graduated doses to several groups of animals, with one dose level per group. Animals are observed for at least 14 days for signs of toxicity and mortality.
- **Observations:** Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weights are recorded weekly.
- **Pathology:** A gross necropsy is performed on all animals.



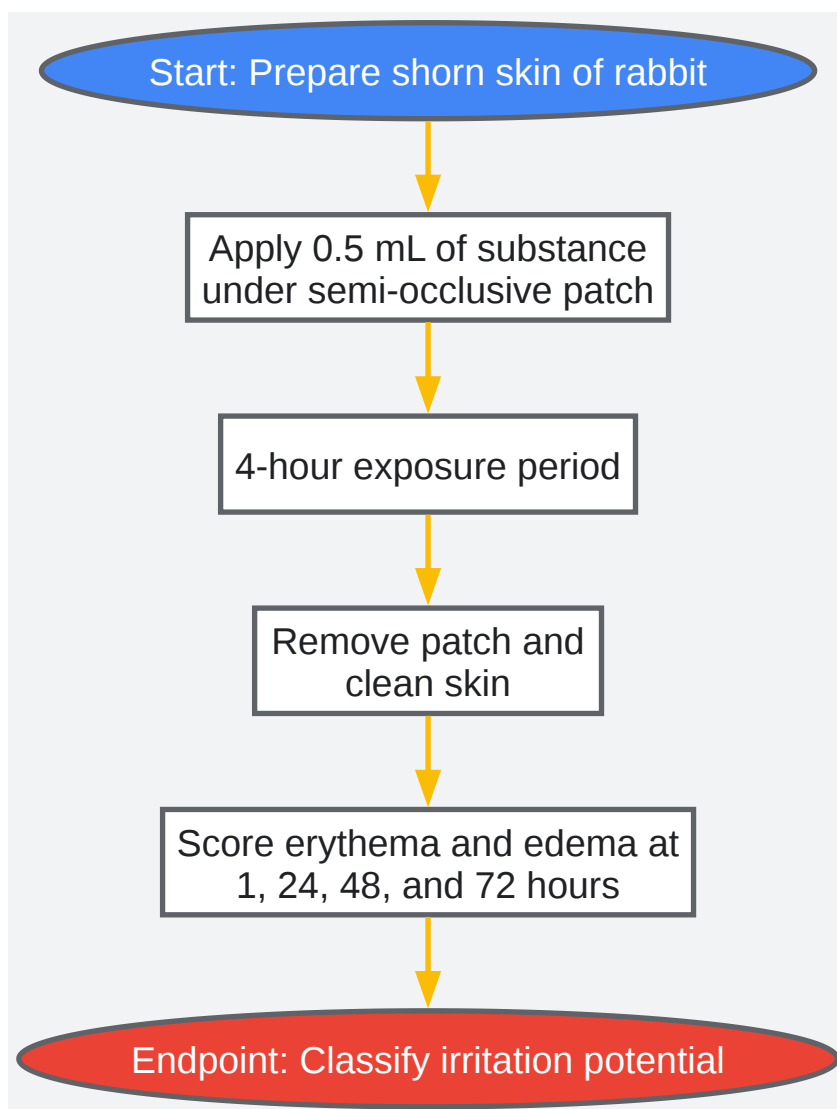
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Figure 2. Workflow for an acute oral toxicity study (OECD 401).

Skin Irritation/Corrosion (Following OECD Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

- **Test System:** Albino rabbits are the preferred species.
- **Procedure:** A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of shorn skin under a semi-occlusive patch for 4 hours.
- **Observations:** The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored numerically.
- **Endpoint:** The average scores for erythema and edema are used to classify the substance's irritation potential.



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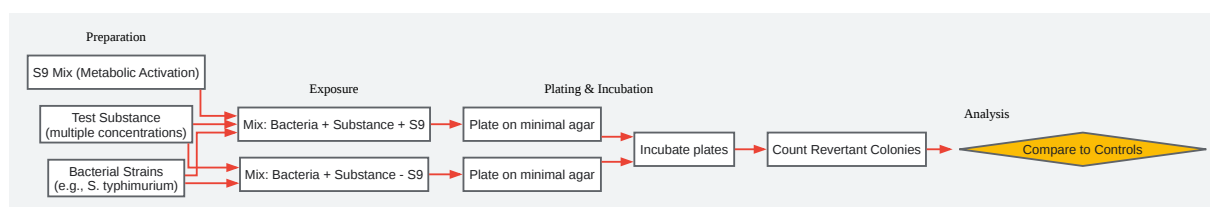
Figure 3. Workflow for a skin irritation study (OECD 404).

Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (e.g., histidine) are used.

- Procedure: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking the essential amino acid.
- Observations: After incubation, the number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.
- Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.



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Figure 4. Workflow for a bacterial reverse mutation (Ames) test (OECD 471).

Conclusion and Data Gaps

1,2-Diisopropylbenzene is an aromatic solvent that should be handled with care due to its potential as a skin, eye, and respiratory irritant, and as a neurotoxin at high concentrations.[1] There is a significant lack of robust, modern toxicological data specific to the 1,2-isomer. Most available quantitative data is for mixtures of meta- and para-isomers or for diisopropylbenzene of unspecified isomeric composition.[4] Future research should focus on generating specific data for **1,2-diisopropylbenzene** to allow for a more accurate risk assessment. This includes determining its acute toxicity (LD50, LC50), repeated dose toxicity, and genotoxic potential, as well as elucidating its metabolic pathways and specific mechanisms of toxicity.

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